4-Aminobenzoic acid
4-Aminobenzoic acid
P-aminobenzoic acid appears as colorless crystals that discolor on exposure to light and air. (NTP, 1992)
4-aminobenzoic acid is an aminobenzoic acid in which the amino group is para to the carboxy group. It has a role as an Escherichia coli metabolite, a plant metabolite and an allergen. It is functionally related to a benzoic acid. It is a conjugate base of a 4-carboxyanilinium. It is a conjugate acid of a 4-aminobenzoate. It is a tautomer of a 4-ammoniobenzoate.
A member of the vitamin B complex. It used to be common in sunscreening agents until found to also be a sensitizer. The potassium salt is used therapeutically in fibrotic skin disorders.
p-Aminobenzoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Aminobenzoic acid is a Vitamin B Complex Member.
4-Aminobenzoic acid is a natural product found in Solanum tuberosum, Punica granatum, and other organisms with data available.
Aminobenzoic Acid is an organic acid with UV absorption and antifibrotic properties. When exposed to light, aminobenzoic acid (para-aminobenzoic acid or PABA) absorbs UV light and emits excess energy via a photochemical reaction that may cause damage to DNA. Because DNA defects contribute to skin cancer, aminobenzoic acid is no longer widely used in sunscreen formulations. Aminobenzoic acid may also increase oxygen uptake at the tissue level and may enhance monoamine oxidase (MAO) activity to promote the degradation of serotonin, which in excess, may lead to fibrotic changes.
4-Aminobenzoic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
An aminobenzoic acid isomer that combines with pteridine and GLUTAMIC ACID to form FOLIC ACID. The fact that 4-aminobenzoic acid absorbs light throughout the UVB range has also resulted in its use as an ingredient in SUNSCREENS.
4-aminobenzoic acid is an aminobenzoic acid in which the amino group is para to the carboxy group. It has a role as an Escherichia coli metabolite, a plant metabolite and an allergen. It is functionally related to a benzoic acid. It is a conjugate base of a 4-carboxyanilinium. It is a conjugate acid of a 4-aminobenzoate. It is a tautomer of a 4-ammoniobenzoate.
A member of the vitamin B complex. It used to be common in sunscreening agents until found to also be a sensitizer. The potassium salt is used therapeutically in fibrotic skin disorders.
p-Aminobenzoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Aminobenzoic acid is a Vitamin B Complex Member.
4-Aminobenzoic acid is a natural product found in Solanum tuberosum, Punica granatum, and other organisms with data available.
Aminobenzoic Acid is an organic acid with UV absorption and antifibrotic properties. When exposed to light, aminobenzoic acid (para-aminobenzoic acid or PABA) absorbs UV light and emits excess energy via a photochemical reaction that may cause damage to DNA. Because DNA defects contribute to skin cancer, aminobenzoic acid is no longer widely used in sunscreen formulations. Aminobenzoic acid may also increase oxygen uptake at the tissue level and may enhance monoamine oxidase (MAO) activity to promote the degradation of serotonin, which in excess, may lead to fibrotic changes.
4-Aminobenzoic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
An aminobenzoic acid isomer that combines with pteridine and GLUTAMIC ACID to form FOLIC ACID. The fact that 4-aminobenzoic acid absorbs light throughout the UVB range has also resulted in its use as an ingredient in SUNSCREENS.
Brand Name:
Vulcanchem
CAS No.:
150-13-0
VCID:
VC0518503
InChI:
InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)
SMILES:
C1=CC(=CC=C1C(=O)O)N
Molecular Formula:
C7H7NO2
Molecular Weight:
137.14 g/mol
4-Aminobenzoic acid
CAS No.: 150-13-0
Cat. No.: VC0518503
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | P-aminobenzoic acid appears as colorless crystals that discolor on exposure to light and air. (NTP, 1992) 4-aminobenzoic acid is an aminobenzoic acid in which the amino group is para to the carboxy group. It has a role as an Escherichia coli metabolite, a plant metabolite and an allergen. It is functionally related to a benzoic acid. It is a conjugate base of a 4-carboxyanilinium. It is a conjugate acid of a 4-aminobenzoate. It is a tautomer of a 4-ammoniobenzoate. A member of the vitamin B complex. It used to be common in sunscreening agents until found to also be a sensitizer. The potassium salt is used therapeutically in fibrotic skin disorders. p-Aminobenzoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Aminobenzoic acid is a Vitamin B Complex Member. 4-Aminobenzoic acid is a natural product found in Solanum tuberosum, Punica granatum, and other organisms with data available. Aminobenzoic Acid is an organic acid with UV absorption and antifibrotic properties. When exposed to light, aminobenzoic acid (para-aminobenzoic acid or PABA) absorbs UV light and emits excess energy via a photochemical reaction that may cause damage to DNA. Because DNA defects contribute to skin cancer, aminobenzoic acid is no longer widely used in sunscreen formulations. Aminobenzoic acid may also increase oxygen uptake at the tissue level and may enhance monoamine oxidase (MAO) activity to promote the degradation of serotonin, which in excess, may lead to fibrotic changes. 4-Aminobenzoic acid is a metabolite found in or produced by Saccharomyces cerevisiae. An aminobenzoic acid isomer that combines with pteridine and GLUTAMIC ACID to form FOLIC ACID. The fact that 4-aminobenzoic acid absorbs light throughout the UVB range has also resulted in its use as an ingredient in SUNSCREENS. |
|---|---|
| CAS No. | 150-13-0 |
| Molecular Formula | C7H7NO2 |
| Molecular Weight | 137.14 g/mol |
| IUPAC Name | 4-aminobenzoic acid |
| Standard InChI | InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10) |
| Standard InChI Key | ALYNCZNDIQEVRV-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C(=O)[O-])[NH3+] |
| SMILES | C1=CC(=CC=C1C(=O)O)N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)N |
| Appearance | Solid powder |
| Colorform | Monoclinic prisms from dilute alcohol Light buff crystals; white when pure Yellowish to red crystals or prisms White or slightly yellow crystals or crystalline powde |
| Melting Point | 370 to 372 °F (NTP, 1992) 188.5 °C |
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